molecular formula C10H18N2O B13260644 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine

8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine

Cat. No.: B13260644
M. Wt: 182.26 g/mol
InChI Key: QIETYEHEBXIQJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
  • 8-Methyl-3-oxa-1-azaspiro[4.7]dodec-1-en-2-amine
  • 8-Methyl-3-oxa-1-azaspiro[4.6]undecane

Uniqueness

8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine

InChI

InChI=1S/C10H18N2O/c1-8-3-2-5-10(6-4-8)7-13-9(11)12-10/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

QIETYEHEBXIQJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)COC(=N2)N

Origin of Product

United States

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